Cas no 400080-56-0 (4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol)

4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol is a specialized organic compound featuring a thiazole core substituted with a chlorophenyl group and a phenolic moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The chlorophenyl group enhances lipophilicity, while the phenolic hydroxyl offers reactivity for further derivatization. Its well-defined molecular architecture ensures consistency in synthetic applications, particularly as an intermediate in the development of bioactive molecules. The compound’s stability under standard conditions and high purity make it suitable for precision-driven synthesis. Researchers utilize it for exploring structure-activity relationships in drug discovery or as a building block for advanced materials.
4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol structure
400080-56-0 structure
Product Name:4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol
CAS No:400080-56-0
MF:C15H10ClNOS
MW:287.764001369476
CID:2857262
PubChem ID:1473815
Update Time:2025-08-04

4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(4-chloro-phenyl)-thiazol-2-yl]-phenol
    • 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol
    • 658-713-3
    • 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol
    • PZKMTILXYHGUCY-UHFFFAOYSA-N
    • CS-0268183
    • 3G-345S
    • 4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
    • Z57072415
    • 400080-56-0
    • SCHEMBL5647626
    • NCGC00304455-01
    • AB01301092-01
    • AKOS001411985
    • STK927434
    • Inchi: 1S/C15H10ClNOS/c16-12-5-1-10(2-6-12)14-9-19-15(17-14)11-3-7-13(18)8-4-11/h1-9,18H
    • InChI Key: PZKMTILXYHGUCY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(C2C=CC(=CC=2)O)=N1

Computed Properties

  • Exact Mass: 287.0171628Da
  • Monoisotopic Mass: 287.0171628Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 61.4Ų

4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-1mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
1mg
¥519.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-2mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
2mg
¥588.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-5mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
5mg
¥546.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-10mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
10mg
¥945.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-20mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
20mg
¥1303.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-25mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
25mg
¥1134.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-50mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
50mg
¥1328.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338853-100mg
4-(4-(4-Chlorophenyl)thiazol-2-yl)phenol
400080-56-0 98%
100mg
¥2194.00 2024-05-15

Additional information on 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol

Comprehensive Analysis of 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol (CAS No. 400080-56-0): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol (CAS No. 400080-56-0) stands out as a compound of significant interest due to its unique structural features and versatile applications. This thiazole derivative, characterized by a central 1,3-thiazole ring linked to a 4-chlorophenyl group and a phenolic hydroxyl group, has garnered attention in pharmaceutical research, material science, and agrochemical development. Its molecular formula C15H10ClNOS and precise structural configuration contribute to its distinct physicochemical properties, making it a subject of ongoing scientific exploration.

The synthesis of 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol typically involves multi-step organic reactions, with researchers focusing on optimizing yield and purity. Recent studies highlight innovative approaches using green chemistry principles, addressing growing concerns about sustainable production methods. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring quality control for research and industrial applications.

From a pharmacological perspective, the thiazole-phenol hybrid structure of this compound exhibits intriguing bioactivity profiles. Current investigations explore its potential as a kinase inhibitor or antimicrobial agent, aligning with the pharmaceutical industry's search for novel scaffolds in drug discovery. The presence of both chlorophenyl and phenolic moieties contributes to its interaction with biological targets, while the thiazole core enhances metabolic stability—a crucial factor in medicinal chemistry.

In material science applications, CAS 400080-56-0 demonstrates promise as a building block for functional polymers and advanced materials. Its molecular architecture allows for incorporation into conjugated systems, potentially yielding materials with tailored optical or electronic properties. Researchers are particularly interested in its possible applications in organic electronics and sensor technologies, where such heterocyclic compounds often exhibit superior performance characteristics.

The commercial availability of 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol has expanded in recent years, with suppliers offering various purity grades (typically 95%-99%) to meet diverse research needs. Pricing trends reflect growing demand, especially from academic institutions and R&D departments in the life sciences sector. Proper storage recommendations emphasize protection from light and moisture, with many suppliers providing the compound in amber glass containers under inert atmosphere when high purity is required.

Environmental and safety considerations for handling CAS 400080-56-0 follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. Disposal should comply with local regulations for chemical waste, with particular attention to preserving the compound's stability during transport and storage.

Emerging research directions for this compound include exploration of its structure-activity relationships through systematic derivatization, as well as investigations into its potential as a fluorescent probe or photocatalyst component. The scientific community continues to uncover new facets of this versatile molecule, with recent publications highlighting unexpected applications in supramolecular chemistry and crystal engineering.

For researchers seeking alternatives or related compounds, structural analogs worth considering include various thiazole derivatives with modified aryl substitutions or different heterocyclic cores. The choice of specific derivatives often depends on the intended application, with factors such as solubility, stability, and electronic properties guiding selection. Computational chemistry approaches have proven valuable in predicting the behavior of such analogs before synthetic efforts are undertaken.

The future outlook for 4-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)phenol appears promising, with potential breakthroughs anticipated in both life sciences and materials applications. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full potential will undoubtedly expand. Ongoing research collaborations between academia and industry continue to drive innovation surrounding this fascinating molecular entity.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent